6-Methoxycoumarin
Overview
Description
6-Methoxycoumarin is a derivative of coumarin, a fragrant organic chemical compound in the benzopyrone chemical class, which is a colorless crystalline substance in its pure form. It is known for its presence in many plants, where it functions as a chemical defense against predators. The methoxy group in 6-methoxycoumarin is positioned at the 6th carbon of the coumarin nucleus, which may influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of 6-methoxycoumarin derivatives has been a subject of interest due to their potential applications. A new methodology for the total synthesis of unsubstituted coumarins, including 6-methoxycoumarin derivatives, has been developed, which starts from commercially available materials and involves three or four steps to yield the desired compounds in excellent yields . Another study reports the synthesis of a coumarin-hemiterpene ether, identified as 6-(3,3-dimethylallyloxy)-7-methoxycoumarin, from esculetin . Additionally, the synthesis of various naturally occurring coumarins, including 6-methoxycoumarin derivatives, has been described, highlighting the importance of the oxygenation pattern in the classification of coumarins .
Molecular Structure Analysis
The molecular structure of 6-methoxycoumarin derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of a 6,8-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]isocoumarin was confirmed by mass spectrometric studies . X-ray crystallographic analysis has been employed to determine the structure of related coumarin compounds, which can provide insights into the structural aspects of 6-methoxycoumarin derivatives .
Chemical Reactions Analysis
6-Methoxycoumarin and its derivatives participate in various chemical reactions that are significant for their biological activities and applications. For example, the synthesis of 6-methyl-3-phenylcoumarins, which are structurally related to 6-methoxycoumarin, involves a Perkin reaction, indicating the versatility of coumarin derivatives in chemical synthesis . The Pechmann reaction is another method used for synthesizing coumarin derivatives, including 6-methoxycoumarin, under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methoxycoumarin derivatives are crucial for their applications in various fields. A study on the quantitative analysis of 6-methoxycoumarin in cosmetics using excitation-emission matrix (EEM) fluorescence coupled with second-order calibration methods demonstrates the compound's fluorescence properties, which can be exploited in analytical chemistry . The synthesis and evaluation of 6-ethoxy-4-methylcoumarin, a related compound, involved the determination of its cytotoxic and antioxidant properties, indicating the biological relevance of such derivatives .
Scientific Research Applications
Antifungal and Antimicrobial Properties
6-Methoxycoumarin, particularly in the form of Scopoletin, exhibits notable antifungal and antimicrobial properties. This compound, isolated from various plant species, has shown effectiveness in inhibiting bacterial and fungal growth. Its biosynthesis, which is induced by pathogen attack and abiotic stress, contributes to its inhibitory effects on storage fungi and bacteria (Gnonlonfin, Sanni, & Brimer, 2012).
Cytotoxic and Antioxidant Effects
Research on 6-Methoxycoumarin derivatives, such as 6-ethoxy-4-methylcoumarin, has revealed their potential cytotoxic effects against cultured blood samples and antioxidant properties at specific concentrations. These findings suggest a role for 6-Methoxycoumarin derivatives in the development of new pharmacological agents (Çelikezen et al., 2020).
Anti-Inflammatory Properties
Studies involving human mast cell lines have demonstrated that Scopoletin, a 6-Methoxycoumarin compound, can significantly reduce the production of inflammatory cytokines. This effect is mediated through the inhibition of the IκB/NF-κB signaling cascade, suggesting a regulatory role in inflammatory reactions (Moon et al., 2007).
Antitumorigenic Potential
Coumarins, including 6-Methoxycoumarin, have been studied for their antitumorigenic properties. For example, 7-hydroxy-6-methoxycoumarin isolated from Solanum lyratum shows hepatoprotective activity and has been evaluated for its potential in cancer therapy (Kang et al., 1998). Similarly, 5-geranyloxy-7-methoxycoumarin has shown notable inhibitory effects on human colon cancer cell proliferation, suggesting its potential as a cancer preventive agent (Patil et al., 2013).
Modulation of Cellular Signalling Pathways
Scopoletin, another form of 6-Methoxycoumarin, has been studied for its modulation of multiple cellular signaling pathways. These include NEF2-related factor-2 (NRF-2), apoptosis/p53 signaling, NF-κB signaling, autophagy signaling, and more. This modulation is linked to scopoletin's anti-inflammation and anti-tumorigenesis potential, highlighting its significance in the treatment of various diseases (Sakthivel et al., 2021).
Safety And Hazards
properties
IUPAC Name |
6-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVCJIMMVPXDQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459751 | |
Record name | 6-methoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxycoumarin | |
CAS RN |
17372-53-1 | |
Record name | 6-methoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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